2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide
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Overview
Description
2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide is a compound known for its significant biological activities, including analgesic and anti-inflammatory effects. This compound is part of a class of derivatives that exhibit multifunctional properties, such as TRPA1 antagonism and PDE4/7 inhibition .
Preparation Methods
The preparation of 2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide typically involves the synthesis of amide derivatives of 1,3-dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acids. The synthetic routes often include the use of various reagents and conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on various biological pathways and processes.
Medicine: Investigated for its potential therapeutic effects, particularly in pain management and inflammation.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. It acts as a TRPA1 antagonist and inhibits PDE4/7, leading to its analgesic and anti-inflammatory effects. These interactions disrupt the normal signaling pathways, resulting in reduced pain and inflammation .
Comparison with Similar Compounds
2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide can be compared with other similar compounds, such as:
1,3-Dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acids: These compounds share a similar core structure but differ in their functional groups and specific activities.
8-Alkoxypurine-2,6-diones: These derivatives also exhibit significant biological activities but may have different pharmacokinetic profiles and therapeutic potentials.
The uniqueness of this compound lies in its multifunctional properties and its potential for use in various scientific and industrial applications.
Biological Activity
2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide is a purine derivative that has garnered attention for its potential therapeutic applications. This compound is primarily noted for its biological activity as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and various pathological conditions such as type 2 diabetes and obesity. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperazine ring and the introduction of the purine moiety. The general synthetic pathway includes:
- Formation of the Piperazine Derivative : Starting from commercially available piperazine derivatives.
- Purine Ring Construction : Utilizing methods such as cyclization reactions to form the purine structure.
- Final Acetylation : Introducing the acetamide group to yield the final product.
DPP-IV Inhibition
Research has shown that this compound acts as a selective inhibitor of DPP-IV. This inhibition is significant because DPP-IV plays a critical role in glucose metabolism by inactivating incretin hormones, which are crucial for insulin secretion.
Table 1: Inhibition Potency Against DPP-IV
Antibacterial and Antifungal Activity
In addition to its role as a DPP-IV inhibitor, this compound has been evaluated for antibacterial and antifungal properties. Various studies have demonstrated that it exhibits moderate activity against a range of bacterial strains.
Table 2: Antibacterial Activity Profile
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 250 µg/mL | |
Escherichia coli | No activity | |
Pseudomonas aeruginosa | 500 µg/mL |
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of this compound:
- Diabetes Management : A study published in Diabetes Care highlighted the efficacy of DPP-IV inhibitors in improving glycemic control in diabetic patients. The inclusion of compounds like this compound could enhance treatment regimens for type 2 diabetes by prolonging the action of incretin hormones.
- Antimicrobial Resistance : A recent investigation into antimicrobial resistance noted that compounds with dual action—such as DPP-IV inhibition and antibacterial properties—could provide novel therapeutic avenues against resistant bacterial strains.
Properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O3/c1-17-10-9(11(22)18(2)13(17)23)20(7-8(14)21)12(16-10)19-5-3-15-4-6-19/h15H,3-7H2,1-2H3,(H2,14,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUPHQCQIQIGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.